molecular formula C11H5Cl2F3N4 B045692 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile CAS No. 120068-79-3

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Cat. No. B045692
M. Wt: 321.08 g/mol
InChI Key: QPZYPAMYHBOUTC-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile is a compound of interest in various chemical research areas due to its unique chemical structure and potential applications in developing new materials and intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylaniline and ethyl 2,3-dicyanopropanoate as raw materials. The process yields a light yellow crystal product with a high purity and yield of 91.4%, melting at 142-143°C (Chen Zhen, 2008).

Molecular Structure Analysis

The crystal structure of a related derivative was obtained and determined by X-ray crystallography, helping in understanding the molecular geometry and electronic structure of this compound class. The analysis of the molecular structure is crucial for identifying the compound's reactive sites and potential interactions with other molecules (Chuanxiang Liu et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its reaction with unsaturated carbonyl compounds, leading to the formation of novel structures. The reaction mechanism has been proposed based on the observed products and intermediates, indicating the compound's versatility in synthetic chemistry (Chuanxiang Liu et al., 2013).

Scientific Research Applications

  • Structural Studies and Reaction Mechanisms : This compound helps in studying the structure and reaction mechanisms of unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

  • Pharmacological Activities : Derivatives like 5-(benzylidene amino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds exhibit various pharmacological activities, including neurodegenerative, anti-microbial, and anti-cancer activities (Karati, Kumar, & Mahadik, 2022).

  • Insecticide Synthesis : It serves as an important starting material in the synthesis of insecticides (Yang, Zhong, & Shi, 2006).

  • Chemical Synthesis : The synthesis of compounds like 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles using this compound is noted for mild conditions, high yields, and being environmentally benign (Yu, Yao, Li, & Wang, 2014).

  • Insecticidal Activity : The compound exhibits insecticidal activity against pests like the army worm and rice plant hopper (Zhang, Lv, Li, Chen, & Zhong, 2010).

  • Antimicrobial Activity : It shows excellent antimicrobial activity (Puthran et al., 2019).

  • Anti-inflammatory and Anti-arthritic Properties : The compound has been found to have antiarthritic properties and enhances Raman activity when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

  • Synthesis and Evaluation as Antimicrobial Agents : Newly synthesized compounds using this chemical were tested and evaluated for their antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

  • Corrosion Inhibition : The compound is used in the preparation of heterocyclic derivatives for corrosion inhibition on C-steel surfaces (Abdel Hameed et al., 2020).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYPAMYHBOUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391260
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
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Molecular Weight

321.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

CAS RN

120068-79-3
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
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Record name 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
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Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation, the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6 (s, 2H), 7.57 (s, 2H), 8.82 (s, 1H, exchangeable with D2O), NMR (syn isomer) 3.56 (s, 2H), 7.59 (s, 2H), 8.27 (s, 1H, exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonia (20 microliters of an 8% ammonia solution in water) was added to a mixture of the above 2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile (0.077 g) in ethanol (1 ml) and water (0.2 ml) at 0° C. After 10 minutes, the mixture was extracted (dichloromethane) and evaporated to give 5amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (0.076 g, 97% yield). Purity 98% (by hplc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation, the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6 (s, 2H), 7.57 (s, 2H), 8.82 (s, 1H, exchangeable with D2O), NMR (syn isomer) 3.56 (s, 2H), 7.59 (s, 2H), 8.27 (s, 1H, exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile (1.0 g) and sodium bicarbonate (40 ml of a saturated aqueous solution) and dichloromethane (915 ml) was stirred at 20° C. for 3 hours at pH 9. Sodium carbonate solution was then added until the pH was 11 and the stirring continued overnight. A small amount of sodium hydroxide solution was added to give a pH of 12, followed three hours later by a small quantity of Aliquat 336 (trademark, tricaprylylmethylammonium chloride), and after 2 hours the reaction was complete. A dichloromethane extract was washed (water and brine), dried (sodium sulfate) and evaporated to give the title compound.
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
915 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6(s,2H), 7.57(s,2H), 8.82(s,1H, exchangeable with D2O), NMR (syn isomer) 3.56(s,2H), 7.59(s,2H), 8.27(s,1H,exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
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5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Citations

For This Compound
11
Citations
J Zhang, Q He, Q Jiang, H Mu, R Wan - … Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C13H6Cl3F3N4O, was synthesized by the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride. The …
Number of citations: 1 scripts.iucr.org
C Liu, Y Chen, Y Sun, F Wu - Research on Chemical Intermediates, 2013 - Springer
The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained and determined by X-ray crystallography. The reaction …
Number of citations: 5 link.springer.com
T Pooventhiran, K Rajashekaraiah… - … Res. Appl. Chem, 2023 - biointerfaceresearch.com
The molecule 5-amino-1-(2, 6-dichloro-4-(trifluoromethyl) phenyl)-1H-pyrazole-3-carbonitrile is a pyrazole derivative with five different functional points. The main aim of this manuscript …
Number of citations: 6 biointerfaceresearch.com
C Liu, Z Li, L Zhao, L Shen - Arkivoc, 2009 - arkat-usa.org
We have developed a single-step synthesis of pyrazolopyridines and hydropyrazolopyridines by condensation 3-carbonitrile-5-aminopyrazole (1) with seven substituted α, β-…
Number of citations: 13 www.arkat-usa.org
MG Damale, SS Chajjed, SD Shelke, RH Patil… - jmpas.com
We designed series of pyrazole based Schiff bases on the basis of Bioisosteric replacement principle and validated for drug likeness using Absorption, Distribution, Metabolism, and …
Number of citations: 0 jmpas.com
D Hainzl, JE Casida - … of the National Academy of Sciences, 1996 - National Acad Sciences
Fipronil is an outstanding new insecticide for crop protection with good selectivity between insects and mammals. The insecticidal action involves blocking the γ-aminobutyric acid-gated …
Number of citations: 409 www.pnas.org
J Yao, Z Wang, L Guo, X Xu, L Liu, H Kuang, C Xu - Food Chemistry, 2021 - Elsevier
We developed a sensitive and rapid lateral flow immunochromatographic (LFI) assay for the simultaneous detection of fipronil and its metabolites in eggs and cucumbers using gold …
Number of citations: 36 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to perform a risk assessment for the active substance fipronil and provide conclusions as regards …
Number of citations: 25 efsa.onlinelibrary.wiley.com
C Liu, F Yi, J Zou - Heterocyclic Communications, 2012 - degruyter.com
Novel heterocyclic enamine derivatives based on skeleton of neonicotinoids were designed and prepared by the substitution reaction between heterocyclic enamines with …
Number of citations: 3 www.degruyter.com
World Health Organization - 2022 - apps.who.int
A Joint Meeting of the Food and Agriculture Organization of the United Nations (FAO) Panel of experts on Pesticide Residues in Food and the Environment and the World Health …
Number of citations: 2 apps.who.int

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